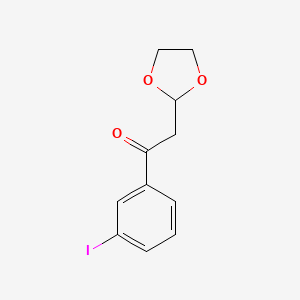

2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone

Description

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAOXGIGOSXIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231808 | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-48-5 | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 3-iodoacetophenone (1-(3-iodophenyl)-2-oxoethanone): This serves as the aryl ketone precursor.

- Ethylene glycol or 1,2-propanediol: Common diols used for dioxolane ring formation.

- Acid catalysts: Strong acids such as 4-methylbenzenesulfonic acid are used to catalyze the acetalization.

Acetalization Reaction

The key step involves the formation of the 1,3-dioxolane ring by reacting 3-iodoacetophenone with a 1,2-diol under acidic conditions. The reaction is typically carried out by refluxing the ketone and diol in an appropriate organic solvent with an acid catalyst, often with azeotropic removal of water to drive the equilibrium toward acetal formation.

- Solvents: Aromatic hydrocarbons like benzene, toluene, or saturated hydrocarbons such as n-hexane are commonly used.

- Catalysts: Strong acids such as p-toluenesulfonic acid (4-methylbenzenesulfonic acid) facilitate the reaction.

- Conditions: Reflux with azeotropic water removal for several hours ensures high conversion.

This method is supported by patent literature describing similar acetalization reactions for substituted 1-(2-aryl-1,3-dioxolan-2-ylmethyl) ethanones.

Halogen Substitution and Purification

If starting from a different halogenated precursor (e.g., brominated), halogen exchange reactions can be employed to introduce the iodine substituent. For example, sodium iodide in dimethyl sulfoxide (DMSO) can be used to substitute bromine with iodine under heating conditions.

Following acetalization, the reaction mixture is typically poured into water to quench the reaction, and the product is extracted with organic solvents such as ethyl acetate or 1,1'-oxybisethane. The organic phase is dried over anhydrous agents, filtered, and concentrated under reduced pressure.

Purification is commonly performed by column chromatography using silica gel and elution with mixtures of solvents such as ethyl acetate, trichloromethane (chloroform), and methanol in varying ratios depending on the polarity of the compound.

Example Reaction Conditions from Patent Literature

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acetalization | 3-iodoacetophenone + ethylene glycol + p-toluenesulfonic acid, reflux in benzene or toluene | Azeotropic removal of water to drive reaction |

| Halogen exchange (if needed) | Sodium iodide (NaI) in DMSO, 100°C, 20 hours | Converts bromine to iodine substituent |

| Extraction | Water quench, extraction with ethyl acetate or 1,1'-oxybisethane | Removal of aqueous impurities |

| Drying | Anhydrous sodium sulfate or magnesium sulfate | Removes residual water |

| Purification | Silica gel column chromatography, eluent: ethyl acetate/trichloromethane/methanol mixtures | Isolates pure product |

Analytical and Research Findings

- The acetalization reaction is equilibrium-controlled; removal of water is critical to drive the reaction toward product formation.

- The choice of acid catalyst and solvent significantly affects the reaction rate and yield.

- Halogen exchange using sodium iodide in polar aprotic solvents like DMSO is efficient for introducing iodine substituents in aromatic systems.

- The final product is typically a diastereomeric mixture due to the chiral center at the dioxolane ring, which can be separated by chromatographic techniques if needed.

- Purity and identity of the compound are confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Acetalization | Reaction of 3-iodoacetophenone with 1,2-diol under acid catalysis | 3-iodoacetophenone, ethylene glycol, p-toluenesulfonic acid, reflux in toluene | Formation of 1,3-dioxolane ring |

| Halogen Exchange (optional) | Substitution of bromine with iodine | Sodium iodide, DMSO, 100°C, 20 hours | Introduction of iodine substituent |

| Work-up | Quenching with water, extraction with organic solvent | Water, ethyl acetate or 1,1'-oxybisethane | Separation of organic product |

| Drying and Concentration | Removal of water and solvent | Anhydrous drying agents, rotary evaporation | Concentrated crude product |

| Purification | Column chromatography | Silica gel, ethyl acetate/chloroform/methanol | Isolation of pure compound |

Scientific Research Applications

Chemistry: In chemistry, 2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.

Biology: The compound has been studied for its potential biological activity. It can act as an inhibitor for certain enzymes, making it useful in biochemical research and drug discovery.

Medicine: Research has explored the use of this compound in the development of new pharmaceuticals

Industry: In the chemical industry, the compound is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs vary in substituent type, position, and electronic properties:

Key Observations :

- Iodo vs. Methoxy/Fluoro : The iodine atom in the target compound increases molecular weight by ~30% compared to methoxy or fluoro analogs, affecting solubility and melting points. Its electron-withdrawing nature may slow electrophilic substitution reactions compared to electron-donating methoxy groups .

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone is a synthetic organic compound that features a dioxolane ring and an iodo-substituted phenyl group. Its unique structure allows it to participate in various biological and chemical processes, making it a subject of interest in medicinal chemistry and materials science. This article reviews the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative analysis with related compounds.

- Molecular Formula: C11H11IO3

- Molecular Weight: 318.11 g/mol

- CAS Number: 1263365-48-5

The biological activity of this compound is influenced by its structural components:

- Dioxolane Ring: This moiety can enhance the compound's solubility and stability, facilitating interactions with biological targets.

- Iodo-substituted Phenyl Group: The presence of iodine increases the compound's reactivity due to its larger atomic size and polarizability. This can affect binding affinity to enzymes or receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that halogenated compounds can possess antimicrobial properties. The iodo group may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.

- Anticancer Potential: Compounds with similar structures have shown promise in cancer therapy through mechanisms such as apoptosis induction and inhibition of cell proliferation. The specific effects of this compound on cancer cell lines require further investigation.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor. This interaction could be beneficial in drug development targeting enzyme-related diseases.

Research Applications

The compound serves multiple roles in scientific research:

- Medicinal Chemistry: It acts as an intermediate in synthesizing pharmaceuticals targeting specific receptors or pathways.

- Biochemical Assays: Due to its distinctive chemical properties, it can be utilized as a probe in various biochemical assays.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated dioxolane derivatives:

| Compound Name | Halogen Type | Notable Properties |

|---|---|---|

| 2-(1,3-Dioxolan-2-yl)-1-(4-bromo-phenyl)-ethanone | Bromine | Similar structure but different reactivity |

| 2-(1,3-Dioxolan-2-yl)-1-(4-chloro-phenyl)-ethanone | Chlorine | Lower reactivity compared to iodine |

| 2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone | Fluorine | Different electronic properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone, and what key reaction conditions are required?

- Methodology : The compound can be synthesized via palladium-catalyzed enolate arylation, a method validated for analogous dioxolane-containing ketones. For example, cyclization substrates involving dioxolane-protected intermediates are reacted under acidic conditions (e.g., HCl in EtOH/H₂O) at elevated temperatures (110°C) to form the target structure . Multi-step protocols may involve:

- Step 1 : Protection of a carbonyl group as a dioxolane using ethylene glycol under acid catalysis.

- Step 2 : Iodination of the aryl ring via directed ortho-metalation or Ullmann coupling.

- Step 3 : Final coupling/functionalization using cross-coupling reagents (e.g., Suzuki or Heck reactions).

- Critical Parameters : Solvent choice (polar aprotic solvents enhance coupling efficiency), catalyst loading (1–5 mol% Pd), and temperature control to prevent dioxolane ring-opening.

Q. How is the structural integrity of this compound validated in research settings?

- Analytical Techniques :

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying dioxolane ring geometry and iodine positioning .

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts for dioxolane protons (δ 4.0–5.0 ppm) and aryl iodides (δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirmation of ketone (C=O stretch ~1700 cm⁻¹) and dioxolane ether (C-O-C ~1100 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dioxolane moiety in cross-coupling reactions?

- Mechanistic Analysis : The dioxolane group acts as a stabilizing motif for enolate intermediates during palladium-catalyzed arylation. Density Functional Theory (DFT) studies suggest that the electron-rich dioxolane oxygen atoms enhance enolate stability, facilitating nucleophilic attack on aryl halides .

- Experimental Evidence : Kinetic isotopic effects (KIE) and Hammett plots can quantify electronic contributions of substituents (e.g., iodine’s electron-withdrawing effect on aryl ring reactivity).

Q. How does the iodine substituent influence the compound’s utility in medicinal chemistry or materials science?

- Applications :

- Medicinal Chemistry : The iodine atom serves as a heavy atom for X-ray crystallography in protein-ligand studies. Its polarizable nature also enhances binding affinity in halogen bonding with biomolecules .

- Materials Science : Iodinated aryl ketones are precursors for photoactive polymers or liquid crystals, leveraging iodine’s high atomic radius for tuning optoelectronic properties.

- Limitations : Iodine’s susceptibility to radical cleavage under UV light requires stabilization via electron-withdrawing groups or inert atmospheres during processing.

Q. Are there reported challenges in crystallizing this compound, and how are they addressed?

- Crystallization Issues : The bulky iodine atom and flexible dioxolane ring can hinder crystal packing, leading to amorphous solids or twinned crystals.

- Solutions :

- Use of high-boiling solvents (e.g., DMF or DMSO) for slow evaporation.

- Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice formation.

- SHELXD/SHELXE software for resolving twinned data sets .

Methodological Considerations

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Process Optimization :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., dioxolane hydrolysis) .

- Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles enhance turnover number (TON).

- In Situ Monitoring : ReactIR or HPLC tracking of intermediate formation to adjust reaction parameters dynamically.

Q. How can computational chemistry predict the compound’s behavior in novel reaction environments?

- Computational Tools :

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the dioxolane ring.

- Docking Studies : Predict binding modes in biological targets using AutoDock Vina or Schrödinger Suite.

- Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MESP) maps identify reactive sites for electrophilic/nucleophilic attacks .

Contradictions and Gaps

- Synthesis Variability : highlights Pd-catalyzed routes, while other studies (e.g., ) emphasize multi-step protocols. Researchers must validate methods based on iodine’s sensitivity to harsh conditions.

- Biological Data : Limited direct evidence exists for this compound’s bioactivity; extrapolation from fluorinated analogs () is common but requires caution due to iodine’s distinct properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.